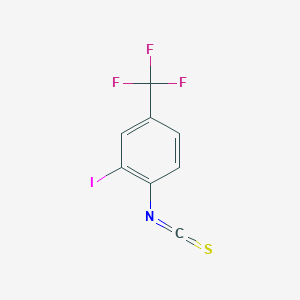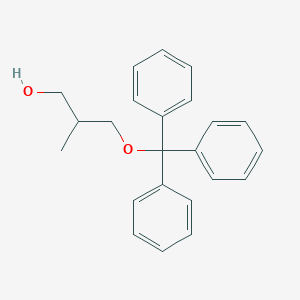
2-Methyl-3-(trityloxy)-1-propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(trityloxy)-1-propanol is an organic compound with a unique structure that includes a trityloxy group attached to a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(trityloxy)-1-propanol typically involves the reaction of 2-methyl-3-hydroxy-1-propanol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trityl chloride. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(trityloxy)-1-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The trityloxy group can be reduced to form a simpler alcohol.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the trityloxy group.
Major Products
Oxidation: The major product is typically a ketone or aldehyde.
Reduction: The major product is a simpler alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted alcohols.
Aplicaciones Científicas De Investigación
2-Methyl-3-(trityloxy)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(trityloxy)-1-propanol depends on its specific application. In general, the trityloxy group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other sites on the molecule. The molecular targets and pathways involved would vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-3-hydroxy-1-propanol: Lacks the trityloxy group, making it more reactive at the hydroxyl site.
3-(Trityloxy)-1-propanol: Similar structure but without the methyl group, affecting its reactivity and applications.
2-Methyl-3-(methoxy)-1-propanol: Contains a methoxy group instead of a trityloxy group, leading to different chemical properties.
Uniqueness
2-Methyl-3-(trityloxy)-1-propanol is unique due to the presence of both a trityloxy group and a methyl group, which influence its reactivity and potential applications. The trityloxy group provides steric hindrance and stability, while the methyl group affects the compound’s overall reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C23H24O2 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
2-methyl-3-trityloxypropan-1-ol |
InChI |
InChI=1S/C23H24O2/c1-19(17-24)18-25-23(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19,24H,17-18H2,1H3 |
Clave InChI |
FIRDCPGVKWDUEJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CO)COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


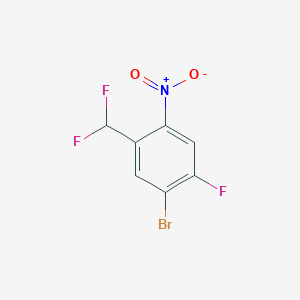
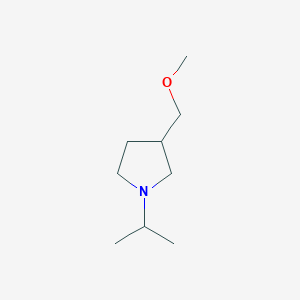
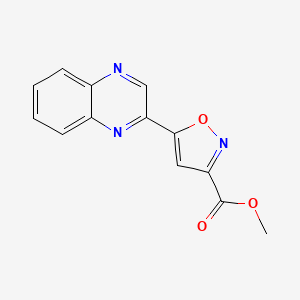
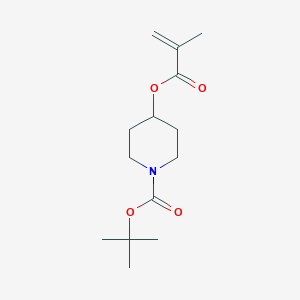
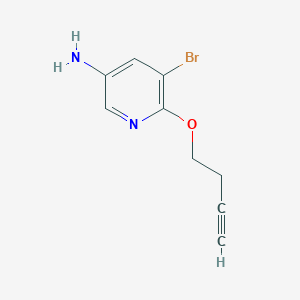
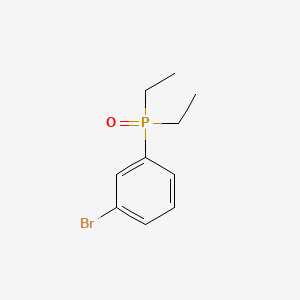
![1-[(6-Methyl-3-pyridyl)methyl]guanidine](/img/structure/B13695811.png)
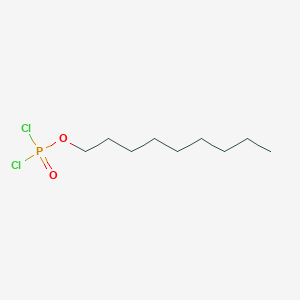
![Triisopropyl[(6-methyl-3,4-dihydro-1-naphthyl)oxy]silane](/img/structure/B13695828.png)

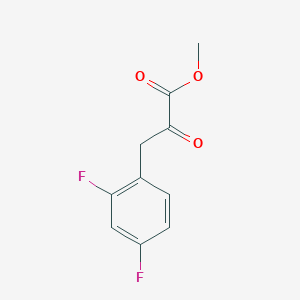
![5,6,8,9-Tetrahydrooxepino[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13695841.png)

